

Application Note: Yeast Two-Hybrid (Y2H) Screening for Pga1-Interacting Proteins

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Compound of Interest

Compound Name: *Pga1*

Cat. No.: *B148677*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, metabolic pathways, and gene regulation.[1] Identifying these interactions is crucial for understanding protein function and for the development of novel therapeutics.[1] **Pga1**, a G-protein alpha subunit, is a key regulator in various physiological processes, including secondary metabolite production in fungi and growth promotion.[2][3] To elucidate the complete functional network of **Pga1**, it is essential to identify its interacting partners.

The Yeast Two-Hybrid (Y2H) system is a powerful in vivo genetic method for discovering binary protein-protein interactions.[4][5] This technique relies on the modular nature of eukaryotic transcription factors, which typically have a physically separable DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1][5][6] In a Y2H screen, the protein of interest, or "bait" (**Pga1**), is fused to the DBD, while a library of potential interacting partners, or "prey," is fused to the AD.[1][4] If the bait and prey proteins interact within the yeast nucleus, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.[4] This event triggers the expression of reporter genes, allowing for the selection and identification of positive interactions.[1][4]

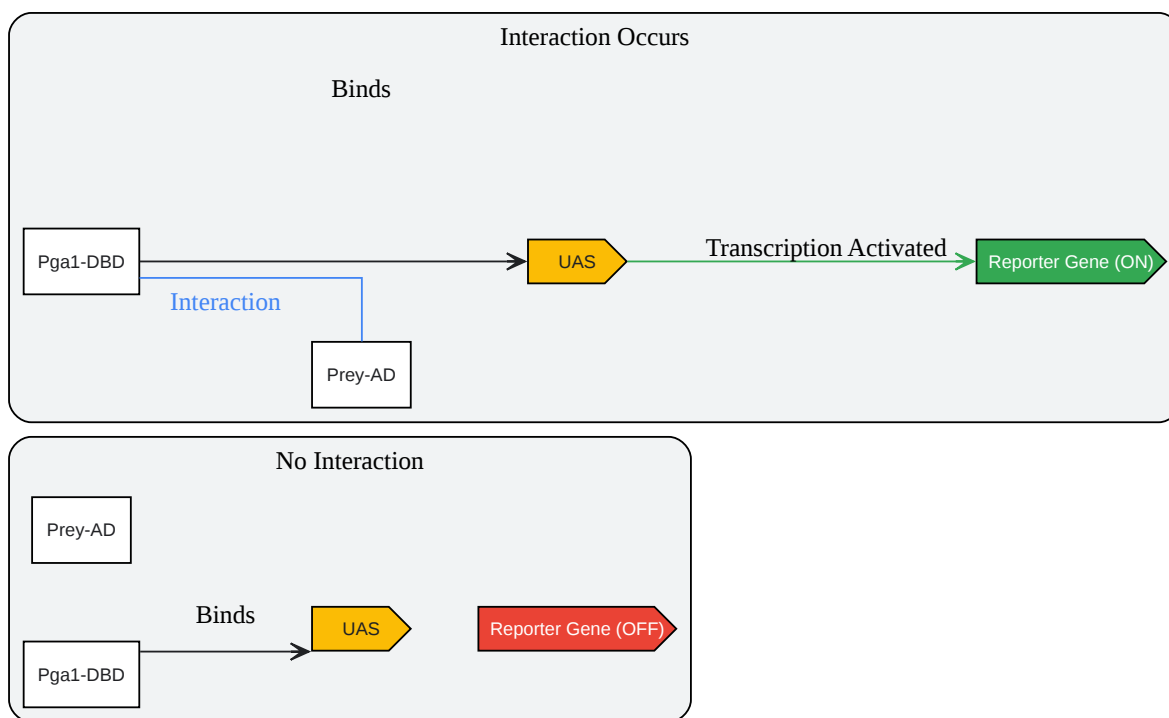
This document provides a detailed protocol for performing a GAL4-based Y2H screen to identify proteins that interact with **Pga1**, from bait construction to hit validation and data analysis.

Principle of the Method

The GAL4-based Y2H system is a widely used platform for detecting PPIs in the nucleus.^[4]

The core principle involves the functional reconstitution of the GAL4 transcription factor.

- **Bait Construct:** The **Pga1** gene is cloned into a "bait" vector (e.g., pGBKT7), creating a fusion protein with the GAL4 DNA-binding domain (GAL4-DBD). This fusion protein can bind to the upstream activating sequence (UAS) of the reporter genes but cannot activate transcription on its own.^[5]
- **Prey Construct:** A cDNA library is cloned into a "prey" vector (e.g., pGADT7), creating a collection of fusion proteins with the GAL4 activation domain (GAL4-AD). These proteins cannot activate transcription as they cannot bind to the DNA.
- **Interaction & Activation:** When a yeast cell is co-transformed with the bait plasmid and a prey plasmid encoding an interacting protein, the interaction between **Pga1** and its partner brings the GAL4-DBD and GAL4-AD into proximity. This reconstituted transcription factor activates the expression of integrated reporter genes (e.g., HIS3, ADE2, lacZ).^{[1][4]}
- **Selection:** The expression of auxotrophic reporter genes like HIS3 and ADE2 allows the yeast to grow on selective media lacking histidine and adenine, providing a primary screen for interacting partners.^[4] A colorimetric reporter like lacZ provides a secondary, often quantitative, measure of interaction strength.^{[1][7]}

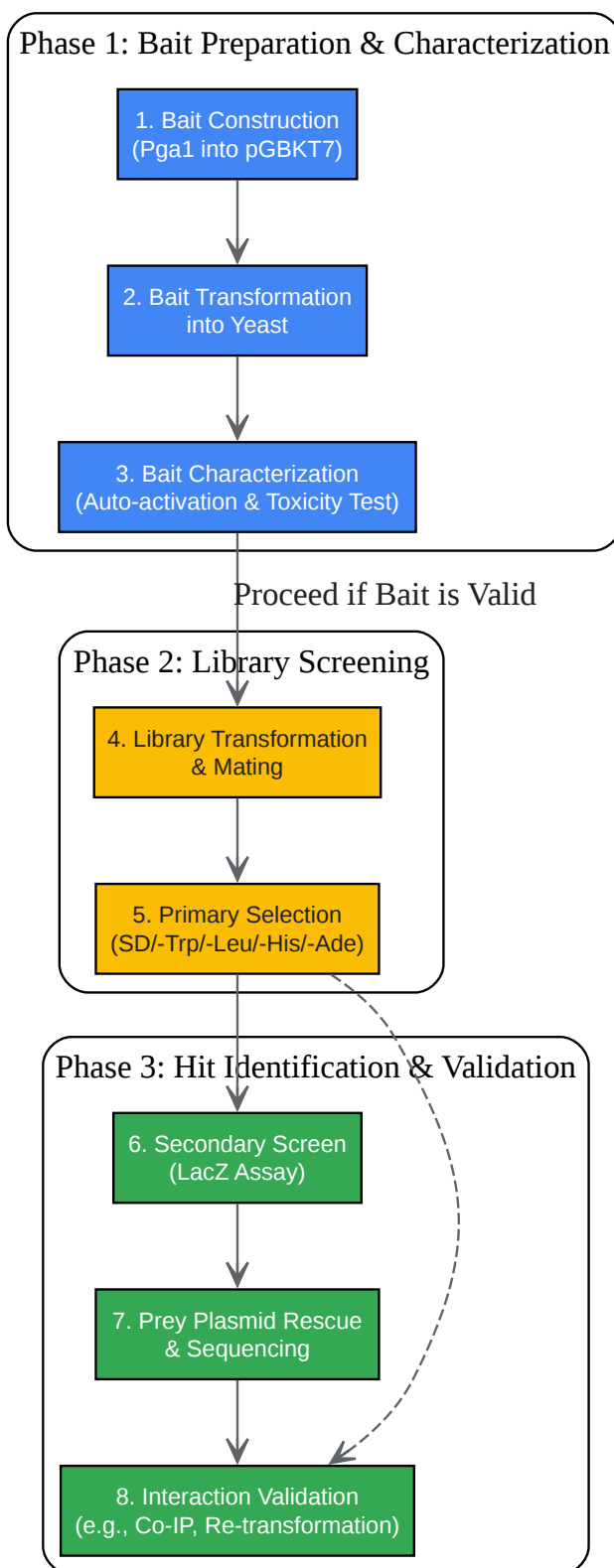


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Figure 1: Principle of the GAL4-based Yeast Two-Hybrid system.

Experimental Workflow & Protocols

The overall workflow involves several key stages, from initial bait characterization to the final validation of putative interactors.



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Figure 2: High-level experimental workflow for Y2H screening.

Protocol 1: Bait Plasmid Construction and Characterization

Objective: To create a **Pga1**-DBD fusion protein and confirm it does not autonomously activate reporter genes or cause toxicity in yeast.

Materials:

- **Pga1** cDNA
- pGBKT7 vector (contains TRP1 marker and GAL4-DBD)
- Restriction enzymes and T4 DNA ligase
- Y2HGold yeast strain
- Yeast transformation reagents (PEG 3350, LiAc)[8]
- Selective media plates: SD/-Trp, SD/-Trp/-His, SD/-Trp/-Ade, YPDA

Methodology:

- Cloning: Clone the full-length coding sequence of **Pga1** in-frame with the GAL4 DNA-binding domain in the pGBKT7 vector. Verify the construct by restriction digest and Sanger sequencing.
- Yeast Transformation: Transform the pGBKT7-**Pga1** plasmid into the Y2HGold yeast strain using the lithium acetate/PEG method.[8] Plate the transformation mixture on SD/-Trp agar plates to select for successful transformants. Incubate at 30°C for 3-5 days.
- Auto-activation Test:
 - Pick several independent colonies from the SD/-Trp plate.
 - Streak these colonies onto SD/-Trp, SD/-Trp/-His, and SD/-Trp/-Ade plates.
 - Incubate at 30°C for 3-5 days.

- Expected Result: The bait is considered valid if colonies grow robustly on SD/-Trp but do not grow on the higher stringency SD/-Trp/-His or SD/-Trp/-Ade plates. Growth on these plates indicates auto-activation, meaning the bait can activate transcription without a prey partner, and cannot be used for screening without modification.[\[9\]](#)
- Toxicity Test: Assess the colony size on the SD/-Trp plate compared to a control transformation (e.g., empty pGBKT7). Significantly smaller colonies may indicate the bait protein is toxic to yeast.

Protocol 2: cDNA Library Screening

Objective: To screen a cDNA library for proteins that interact with the **Pga1** bait.

Materials:

- Validated pGBKT7-**Pga1** bait in Y2HGold strain
- Pre-transformed cDNA library (e.g., in Y187 yeast strain with LEU2 marker)
- 2x YPDA medium with antibiotics
- Selective media plates: SD/-Trp/-Leu (Double Dropout, DDO), SD/-Trp/-Leu/-His/-Ade (Quadruple Dropout, QDO)
- 3-Amino-1,2,4-triazole (3-AT) for suppressing low-level auto-activation

Methodology:

- Yeast Mating:
 - Grow a liquid culture of the bait strain (Y2HGold with pGBKT7-**Pga1**) and the pre-transformed library strain (Y187) to an OD600 of 0.8.
 - Combine equal volumes of the bait and library cultures in a sterile flask. The total volume should be sufficient to screen >1 million clones.
 - Allow the yeast to mate by incubating at 30°C for 20-24 hours with gentle shaking (30-50 rpm).[\[10\]](#)

- Diploid Selection:
 - Pellet the mated yeast cells and resuspend in sterile water.
 - Plate serial dilutions onto SD/-Trp/-Leu (DDO) plates to select for diploid cells containing both bait and prey plasmids. This allows for calculation of mating efficiency.
- Interaction Selection:
 - Plate the remaining mated culture onto high-stringency selective plates (QDO). 3-AT (5-20 mM) can be added to suppress potential background growth from leaky HIS3 expression.
 - Incubate plates at 30°C for 5-10 days, monitoring for colony growth.

Protocol 3: Hit Confirmation and Identification

Objective: To confirm positive interactions and identify the prey proteins.

Materials:

- Positive colonies from QDO plates
- Reagents for X-Gal or ONPG assay
- Yeast plasmid miniprep kit
- E. coli competent cells
- Sequencing primers for the prey vector

Methodology:

- LacZ Reporter Assay (Qualitative/Quantitative):
 - Colonies that grow on QDO plates are considered primary "hits."
 - These hits should be re-streaked onto a fresh QDO plate that also allows for a colorimetric LacZ assay (e.g., QDO/X-Gal).

- True interactions should result in the development of a blue color due to β -galactosidase activity.
- For a quantitative measure, a liquid ONPG assay can be performed, which measures β -galactosidase activity spectrophotometrically.[\[7\]](#)[\[11\]](#)
- Prey Plasmid Rescue:
 - Isolate the prey plasmid DNA from the confirmed positive yeast colonies using a yeast plasmid miniprep kit.[\[12\]](#)
 - Transform the rescued plasmid DNA into E. coli for amplification. Plate on selective medium (e.g., LB + ampicillin).
- Sequencing:
 - Purify the amplified prey plasmids from E. coli.
 - Sequence the cDNA insert using primers specific to the pGADT7 vector.
 - Use BLAST or other bioinformatics tools to identify the protein encoded by the cDNA insert.

Data Presentation and Interpretation

Quantitative and qualitative data should be systematically recorded to evaluate the success of the screen and the strength of potential interactions.

Table 1: **Pga1** Bait Characterization

Bait Construct	Growth on SD/-Trp	Growth on SD/-Trp/-His	Growth on SD/-Trp/-Ade	Toxicity Assessment	Conclusion
pGBKT7-Pga1	+++	-	-	Normal Colony Size	Valid for Screening
pGBKT7-Lamin (Neg)	+++	-	-	Normal Colony Size	Valid Control
pGBKT7-p53 (Pos)	+++	+++	+++	Normal Colony Size	Valid Control

(+++ : robust growth; - : no growth)

Table 2: Summary of Y2H Library Screen

Parameter	Value
Library Screened	E.g., Human Brain cDNA
Mating Efficiency	15%
Total Diploids Screened	2.5 x 10 ⁶
Primary Hits (on QDO)	127
Confirmed Hits (Blue on QDO/X-Gal)	89

Table 3: Validated **Pga1**-Interacting Proteins (Hypothetical Data)

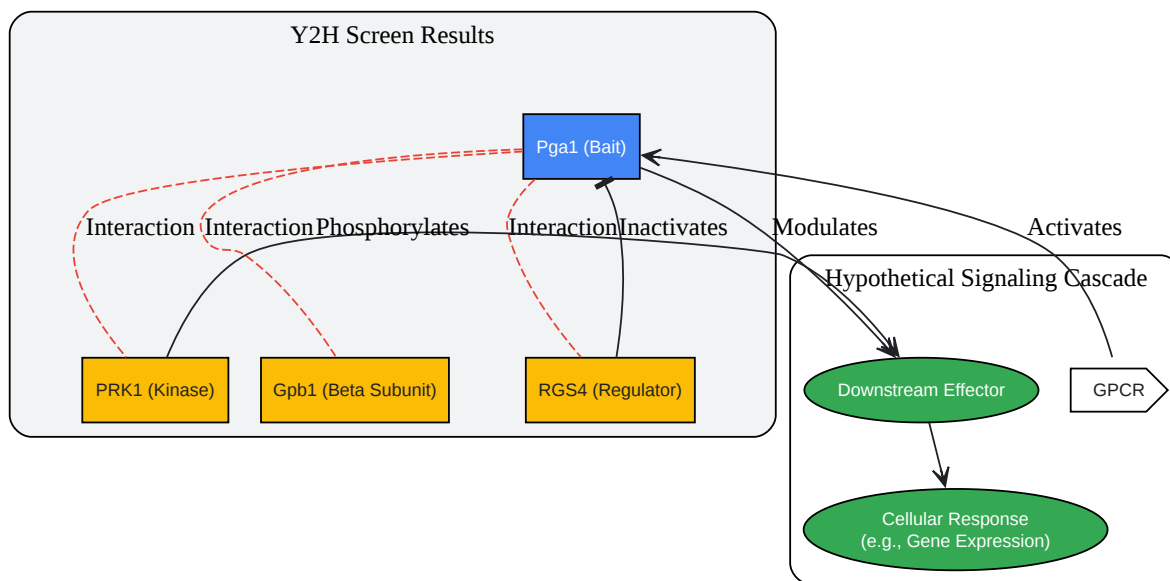
Prey ID	Gene Name	Protein Function	ONPG Activity (Miller Units)	Specificity Test Result
Pga1-Hit01	PRK1	Protein Kinase	150.4 ± 12.1	Specific
Pga1-Hit02	Gpb1	G-protein Beta Subunit	210.8 ± 15.5	Specific
Pga1-Hit03	RGS4	Regulator of G-protein Signaling	95.2 ± 8.9	Specific
Pga1-Hit04	HSP90	Heat Shock Protein	35.6 ± 4.2	Non-specific (False Positive)

(ONPG activity provides a quantitative measure of interaction strength. Specificity is confirmed by testing prey against an unrelated bait like Lamin).[13]

Validation of Putative Interactions

Y2H screens are prone to false positives. Therefore, it is critical to validate putative interactions using one or more orthogonal (alternative) methods.

- Co-immunoprecipitation (Co-IP): This is a gold-standard technique. Co-express tagged versions of **Pga1** and the putative interactor in a relevant cell line (e.g., mammalian or fungal). An antibody against **Pga1** is used to pull it down, and the precipitate is analyzed by Western blot for the presence of the interacting protein.
- Re-transformation Assay: The rescued prey plasmid is co-transformed with the original bait plasmid into fresh yeast to confirm the interaction. The prey should also be tested against an unrelated bait (e.g., pGBKT7-Lamin) to ensure the interaction is specific.[13]



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Figure 3: Hypothetical pathway incorporating newly identified **Pga1** interactors.

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